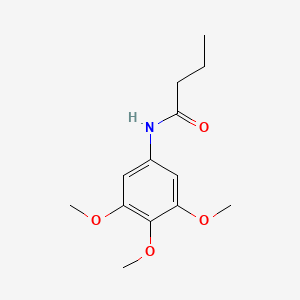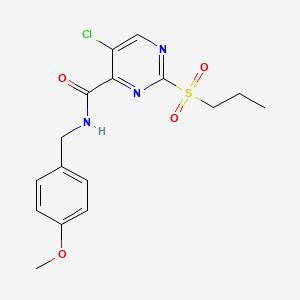![molecular formula C15H11F3N2O4 B4237850 N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4237850.png)
N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
Übersicht
Beschreibung
MTA is a synthetic compound that belongs to the class of benzamide derivatives. It was first synthesized in 1997 by researchers at the University of California, San Francisco. Since then, MTA has been extensively studied for its potential use in cancer therapy and other medical applications.
Wirkmechanismus
The exact mechanism of action of MTA is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. HDAC inhibition leads to the upregulation of genes that promote apoptosis and cell cycle arrest, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
MTA has been shown to induce changes in gene expression and protein levels in cancer cells. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In addition, MTA has been shown to have anti-inflammatory effects and to modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MTA is its ability to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Additionally, MTA has been shown to have a relatively low toxicity profile. However, one limitation of MTA is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for MTA research. One area of interest is the development of MTA-based combination therapies for cancer treatment. Another potential direction is the investigation of MTA's effects on epigenetic regulation in non-cancer cells. Additionally, there is a need for further studies to optimize the formulation and delivery of MTA for in vivo use.
In conclusion, MTA is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its mechanism of action involves the inhibition of HDACs, which leads to the upregulation of genes that promote apoptosis and cell cycle arrest. MTA has been shown to have anticancer properties, enhance the efficacy of chemotherapy and radiotherapy, and modulate immune responses. While there are limitations to its use, MTA remains an area of interest for future research.
Wissenschaftliche Forschungsanwendungen
MTA has been shown to exhibit anticancer properties in various preclinical studies. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, MTA has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c1-24-13-6-5-10(15(16,17)18)8-12(13)19-14(21)9-3-2-4-11(7-9)20(22)23/h2-8H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTQGUSUDJAKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4237774.png)
![methyl 2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate acetate](/img/structure/B4237781.png)
![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4237793.png)

![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)

![4-bromo-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4237818.png)
![methyl 5-[(3-fluorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4237828.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4237829.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4237831.png)
![N-cyclohexyl-2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4237834.png)
![2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237843.png)